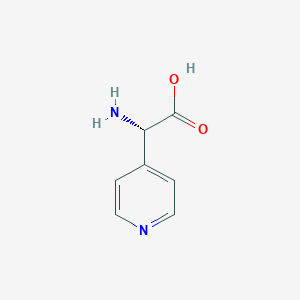
1-Cloro-5-fluoro-4-yodo-2-metoxibenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to the benzene ring
Aplicaciones Científicas De Investigación
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
Mode of Action
The compound’s mode of action is likely to involve electrophilic aromatic substitution reactions . In these reactions, the compound could act as an electrophile, interacting with nucleophilic sites on its targets. This interaction could lead to changes in the target’s structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the introduction of the methoxy group onto the benzene ring, followed by the sequential introduction of the halogen atoms (chlorine, fluorine, and iodine) under controlled conditions. Common reagents used in these reactions include halogenating agents such as N-chlorosuccinimide, N-fluorobenzenesulfonimide, and iodine monochloride.
Industrial Production Methods: Industrial production of 1-chloro-5-fluoro-4-iodo-2-methoxybenzene involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the halogenation steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms to yield dehalogenated products.
Coupling Reactions: The iodine atom in the compound makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases.
Major Products:
Substitution Products: Compounds with different nucleophiles replacing the halogen atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated benzene derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Comparación Con Compuestos Similares
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Fluoro-4-iodo-2-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-4-fluoro-2-iodo-5-methoxybenzene: Similar structure but with different positions of the substituents, affecting its chemical properties.
1-Bromo-4-fluoro-2-iodo-5-methoxybenzene:
The uniqueness of 1-chloro-5-fluoro-4-iodo-2-methoxybenzene lies in its specific combination of halogen atoms and the methoxy group, which imparts distinct chemical properties and reactivity patterns.
Propiedades
IUPAC Name |
1-chloro-5-fluoro-4-iodo-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUOGFNHFWKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627063 |
Source


|
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153122-59-9 |
Source


|
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)






![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)





